2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile is an organic compound with a complex structure that includes a chloro group, a methyl group, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroacetyl chloride with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized to form the azetidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of phenolic derivatives.
Scientific Research Applications
2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carboxamide
- 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carboxylic acid
- 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-ethyl ester
Uniqueness
2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, methyl, and phenyl groups also contributes to its unique properties and applications.
Properties
CAS No. |
87352-11-2 |
---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(15)9(11(14,12)7-13)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
REUOGYQGQOUFDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C1(C#N)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.